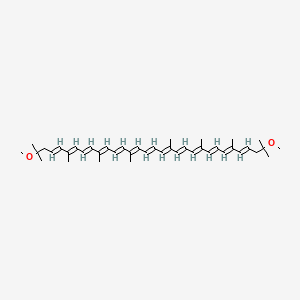

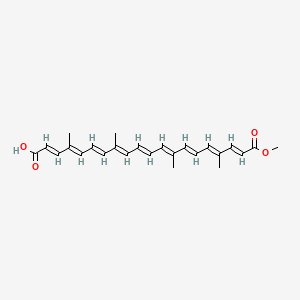

Spirilloxanthin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spirilloxanthin is a carotenoid ether that is (3E,3'E)-1,1'-dihydroxy-3,3',4,4'-tetradehydro-1,1',2,2'-tetrahydro-psi,psi-carotene in which both hydroxyl hydrogens are replaced by methyl groups. It has a role as a bacterial metabolite.

Applications De Recherche Scientifique

Pigment Analysis in Bacteria

Spirilloxanthin, a purple pigment found in Spirillum rubrum Esmarch, has been isolated and analyzed for its chemical properties. It contains 15 double bonds and exhibits high unsaturation, as indicated by its absorption spectrum. This pigment is significant for understanding the biochemistry of pigments in bacteria (Niel & Smith, 2004).

Spectroscopy and Excited-State Dynamics

Research has focused on the excited-state dynamics of spirilloxanthin, exploring its singlet states and their lifetimes using advanced spectroscopic techniques. This study enhances our understanding of carotenoid excited states, relevant in various scientific fields (Nishimura et al., 2004).

Carotenoid in Photosynthesis

Investigations into spirilloxanthin's role in photosynthesis have revealed its interaction with light-harvesting complexes in bacteria. These studies provide insights into how spirilloxanthin influences energy transfer and absorption in photosynthetic processes (Papagiannakis et al., 2003).

Genetic Study in Carotenoid Biosynthesis

Genetic analysis has shown two distinct crt gene clusters responsible for spirilloxanthin production in certain bacteria. This discovery has implications for understanding carotenoid biosynthesis and its regulation by environmental factors (Giraud et al., 2004).

Industrial Production of Lycopene

Research on the biosynthesis of spirilloxanthin in Rhodospirillum rubrum provides insights into industrial production methods for carotenoids like lycopene, a product of significant commercial interest (Wang et al., 2012).

Environmental-Friendly HPLC Methods

The development of high-performance liquid chromatography (HPLC) methods using environmentally friendly solvents for the separation of spirilloxanthin offers safer and sustainable approaches in carotenoid research (Autenrieth & Ghosh, 2019).

Understanding Photosynthetic Light Harvesting

Studies on spirilloxanthin reconstituted into light-harvesting complexes provide deeper insights into energy transfer and relaxation phenomena in photosynthesis, enhancing our understanding of these fundamental biological processes (Papagiannakis et al., 2003).

Temperature Effects on Excited States

Research examining the temperature dependence of spirilloxanthin’s excited states has provided valuable information on the behavior of carotenoids under different environmental conditions, contributing to our understanding of their photophysics (Hauer et al., 2013).

Incorporation into Bacterial Complexes

Studies exploring the incorporation of spirilloxanthin into different bacterial pigment-protein complexes have given insights into its selective binding and the assembly of these complexes (Bol'shakov et al., 2017).

Propriétés

Numéro CAS |

34255-08-8 |

|---|---|

Formule moléculaire |

C42H60O2 |

Poids moléculaire |

596.9 g/mol |

Nom IUPAC |

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene |

InChI |

InChI=1S/C42H60O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-32H,33-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,31-19+,32-20+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |

Clé InChI |

VAZQBTJCYODOSV-HZUCFJANSA-N |

SMILES isomérique |

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\CC(OC)(C)C)/C)/C)/C)\C)\C)/C=C/CC(OC)(C)C |

SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC |

SMILES canonique |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC |

Synonymes |

spirilloxanthin |

Origine du produit |

United States |

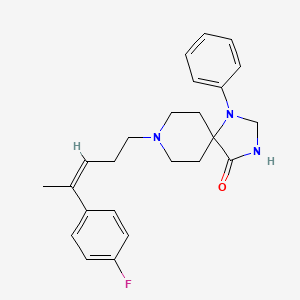

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

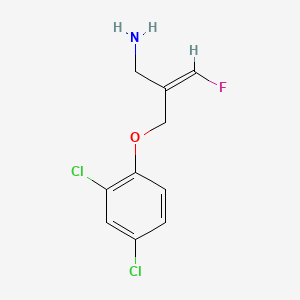

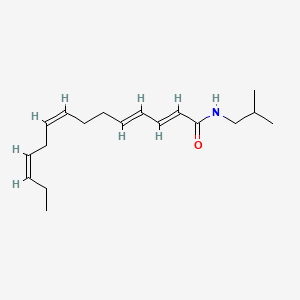

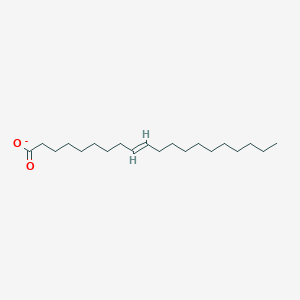

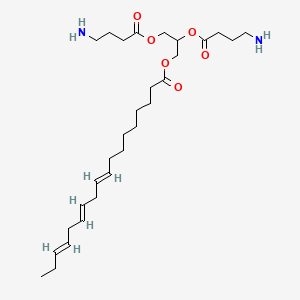

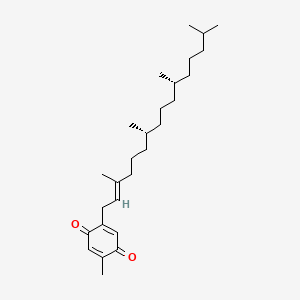

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)

![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)

![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)